![molecular formula C8H7N3O B2694651 3-(1H-1,2,4-triazol-1-yl)phenol CAS No. 1192064-41-7](/img/structure/B2694651.png)
3-(1H-1,2,4-triazol-1-yl)phenol
Overview
Description
“3-(1H-1,2,4-triazol-1-yl)phenol” is a chemical compound with the CAS number 1192064-41-7 . It has a molecular weight of 161.16 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “3-(1H-1,2,4-triazol-1-yl)phenol”, has been a topic of interest in recent years . These compounds are synthesized from various nitrogen sources . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The InChI code for “3-(1H-1,2,4-triazol-1-yl)phenol” is 1S/C8H7N3O/c12-8-3-1-2-7(4-8)11-6-9-5-10-11/h1-6,12H . This indicates that the compound contains 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“3-(1H-1,2,4-triazol-1-yl)phenol” is a powder that is stored at room temperature . It has a molecular weight of 161.16 .Scientific Research Applications
Drug Discovery
1,2,3-triazoles, which include “3-(1H-1,2,4-triazol-1-yl)phenol”, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β -lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-triazoles are used extensively in organic synthesis . They have high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles play a significant role . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Supramolecular Chemistry
1,2,3-triazoles are also used in supramolecular chemistry . They have numerous useful properties like aromatic character, which make them an important component in this field .
Bioconjugation
Bioconjugation is another field where 1,2,3-triazoles are used . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used due to their ability to mimic an E or a Z amide bond . They are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications .
Fluorescent Imaging
1,2,3-triazoles have found applications in fluorescent imaging . Their strong dipole moment and hydrogen bonding ability make them suitable for this application .
Materials Science
In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Safety And Hazards
Future Directions
The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Given the importance of the triazole scaffold, its synthesis has attracted much attention . Therefore, “3-(1H-1,2,4-triazol-1-yl)phenol” and other triazole derivatives may have promising future applications in the field of medicinal chemistry .
properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-3-1-2-7(4-8)11-6-9-5-10-11/h1-6,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZZCMTYFATJGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C=NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-triazol-1-yl)phenol | |
CAS RN |
1192064-41-7 | |
Record name | 3-(1H-1,2,4-triazol-1-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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